2-Cyanoethyl acrylate
Overview
Description
2-Cyanoethyl acrylate is a compound that is part of the cyanoacrylate family, which are known for their strong adhesive properties and rapid polymerization upon exposure to moisture. The cyanoacrylate group is characterized by the presence of a cyano group (-C≡N) attached to an alkene (acrylate) that can undergo quick polymerization to form long, strong chains. These materials have found widespread use in various applications, including medical adhesives, industrial bonding agents, and as a component in antiviral agents due to their unique chemical and physical properties.
Synthesis Analysis
The synthesis of 2-cyanoethyl acrylate derivatives has been explored through various methods. An efficient microwave-assisted reaction has been developed to synthesize a series of novel 2-cyano-3-substituted-amino(phenyl) methylphosphonylacrylates with moderate yields, which are characterized by comprehensive spectral data . Another study describes the modification of the conventional synthesis method for 2-cyanoacrylate monomers, resulting in improved adhesive properties . Additionally, a regioselective coupling method has been reported for the synthesis of ethyl 2-((alkylamino)(cyano)methyl) acrylates, and a metal-free synthesis involving a cascade of Knoevenagel condensation, cyano hydration, and esterification has been developed for the synthesis of cyano acrylates .
Molecular Structure Analysis
The molecular structure of 2-cyanoethyl acrylate derivatives has been investigated using various spectroscopic techniques and theoretical calculations. X-ray crystallography, infrared spectroscopy, and quantum chemical studies have been employed to determine the structural and spectral characteristics of these compounds . The structure of the Z isomer of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate has been elucidated, revealing a three-dimensional supramolecular network stabilized by hydrogen bonds and π-π stacking interactions . Additionally, a combined experimental and theoretical approach has been used to analyze the molecular structure, multiple interactions, and chemical reactivity of a novel ethyl 2-cyano-3-[5-(hydrazinooxalyl–hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate and its dimer .
Chemical Reactions Analysis
2-Cyanoethyl acrylate and its derivatives undergo various chemical reactions with nucleophiles, such as thiols, alcohols, diols, and phosphines. These reactions have been considered for their potential use in organic synthesis, polymer chemistry, and adhesive technologies . The reactivity of these compounds has been further explored through the insertion of isocyanates and isothiocyanates into the C=C bonds of the adducts formed with trialkylphosphines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-cyanoethyl acrylate derivatives have been extensively studied. Modification of the synthesis process has led to the development of adhesives with varying properties, such as softness and biodegradability, as demonstrated by ethoxyethyl cyanoacrylate . The hydrolysis rates and morphological changes of cyanoacrylate polymer films have also been investigated . In another study, the biocompatibility and adhesive properties of cyanoacrylate were enhanced by modifying allyl 2-cyanoacrylate with aromatic amino acids, resulting in improved mechanical properties and reduced cytotoxicity . The infrared spectra and structure of cyano and methoxycarbonyl derivatives of 3,3-bis(dimethylamino)acrylonitrile have been studied, revealing the polarization of the C=C bond and the dual molecular and zwitterionic character of these compounds .
Scientific Research Applications
Cyano-functionalized Solid Surfaces : 2-cyanoethyl acrylate is used in pulsed plasma polymerization to create cyano-functionalized thin films. These layers are useful for complexing silver ions from solutions and exhibit pressure-sensitive adhesive behavior (Tarducci et al., 2001).
Polymerization Studies : In the presence of [60]fullerene, the radical polymerization of 2-cyanoethyl acrylate can lead to the production of copolymers. This highlights its potential use in creating new polymeric materials (Mehrotra et al., 1997).
Contact Dermatitis Research : 2-cyanoethyl acrylate, as a component of acrylates, is studied for its role in allergic contact dermatitis, particularly in occupational settings like dentistry and beauty services (Muttardi et al., 2016).
Cross-Reactivity Studies in Medical Adhesives : This compound is examined for its potential cross-reactivity with other cyanoacrylates used in surgical, dental, and cosmetic adhesives, contributing to our understanding of allergic reactions (Sato et al., 2017).
Environmental Applications : Research on the solvent-based recovery of acrylate polymer from display film waste indicates its role in environmental conservation and waste management (Lee et al., 2023).
Optoelectronic Properties Study : 2-cyanoethyl acrylate's derivatives are investigated for their optoelectronic and thermodynamic properties, signifying its importance in materials science, particularly in dye-sensitized solar cells (Fonkem et al., 2019).
Application in Laser-Driven Physics Research : The use of 2-cyanoethyl acrylate-based resins in two-photon polymerization for manufacturing low-density polymer matrices showcases its role in high-energy-density physics research (Liu et al., 2018).
Study of Allergic Reactions in Healthcare Settings : Investigations into allergic contact dermatitis caused by acrylates in healthcare settings provide insights into occupational health risks and safe material usage (Romita et al., 2017).
Transparent and Antioxidant Film Development : Research on creating transparent cyanoacrylate films with antioxidant properties explores the potential for new biocompatible and biodegradable materials with medical applications (Quilez-Molina et al., 2020).
Counter Selection System in Cyanobacteria : The use of 2-cyanoethyl acrylate derivatives in counter selection methods for cyanobacteria contributes to the field of microbiology and metabolic engineering (Begemann et al., 2013).
Toxicity and Safety Studies : Investigations into the structure-toxicity relationships of acrylic monomers, including cyano derivatives, are crucial for understanding health hazards associated with these chemicals (Autian, 1975).
Improvement in Gelcasting Processes : The application of 2-carboxyethyl acrylate, a derivative, in gelcasting of alumina highlights its role in improving manufacturing processes in the ceramics industry (Pietrzak et al., 2016).
Research in Polymer Science : Studies on the synthesis and miscibility of comb poly[11-(4'-cyanophenyl-4-phenoxy)undecyl acrylate]s prepared by atom transfer radical polymerization contribute to advancements in polymer science and materials engineering (Chang & Pugh, 2001).
Allergic Reactions in Surgical Adhesives : Research on allergic contact dermatitis to 2-octyl cyanoacrylate, a related compound, informs the medical community about potential allergens in surgical adhesives (Bowen et al., 2014).
Solar Cell Applications : Molecular engineering of organic sensitizers involving 2-cyano-acrylic acid derivatives for solar cell applications demonstrates its importance in renewable energy research (Kim et al., 2006).
Hemoglobin Interaction Studies : Identification of binding sites of ethyl 2-cyanoacrylate in human hemoglobin using LC/MS/MS techniques provides valuable information for biological monitoring of acrylate exposure (Jeppsson et al., 2010).
Surgical Glues in Intestinal Surgery : The use of n-butyl-2-cyanoacrylate in abdominal surgery underscores its medical application in enhancing surgical techniques (Tebala et al., 1994).
Two-Photon Polymerization in Material Science : Studies on reducing feature sizes in two-photon polymerization by optimizing acrylate polymer compositions highlight its role in advanced manufacturing and miniaturization (Cônsoli et al., 2018).
Contact Dermatitis Research : Investigation into acrylates in contact dermatitis offers insights into the health impacts of these materials in various industrial and medical applications (Sasseville, 2012).
Safety And Hazards
Future Directions
The 2-Cyanoethyl Acrylate market is witnessing significant growth, driven by several factors. A key driver is the increasing demand for 2-Cyanoethyl Acrylate in industries such as healthcare, automotive, and consumer electronics . Technological advancements, including the development of more efficient and cost-effective 2-Cyanoethyl Acrylate, are also contributing to this growth . Additionally, the rising awareness of the environmental impact of 2-Cyanoethyl Acrylate has led to the creation of more sustainable and eco-friendly options, further boosting market expansion .
properties
IUPAC Name |
2-cyanoethyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-2-6(8)9-5-3-4-7/h2H,1,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPWOCLBLLCOGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
51512-27-7 | |
Record name | 2-Propenoic acid, 2-cyanoethyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51512-27-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID1044776 | |
Record name | 2-Cyanoethyl prop-2-enoate | |
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Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [CHEMINFO] | |
Record name | 2-Cyanoethyl acrylate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Flash Point |
124 °C, 255 °F (124 °C) (OPEN CUP) | |
Record name | 2-Cyanoethyl acrylate | |
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Record name | 2-CYANOETHYL ACRYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5372 | |
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Solubility |
Soluble in water | |
Record name | 2-CYANOETHYL ACRYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5372 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
2.069 | |
Record name | 2-CYANOETHYL ACRYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5372 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
4.3 (AIR= 1) | |
Record name | 2-CYANOETHYL ACRYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5372 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.22 [mmHg] | |
Record name | 2-Cyanoethyl acrylate | |
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Product Name |
2-Cyanoethyl acrylate | |
Color/Form |
Liquid | |
CAS RN |
106-71-8 | |
Record name | 2-Cyanoethyl acrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Cyanoethyl acrylate | |
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Record name | 2-CYANOETHYL ACRYLATE | |
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Record name | 2-Propenoic acid, 2-cyanoethyl ester | |
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Record name | 2-Cyanoethyl prop-2-enoate | |
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Record name | 2-cyanoethyl acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.116 | |
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Record name | 2-CYANOETHYL ACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ICU1C15OY | |
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Record name | 2-CYANOETHYL ACRYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5372 | |
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Melting Point |
Freezing point: -16.9 °C | |
Record name | 2-CYANOETHYL ACRYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5372 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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